BenchChemオンラインストアへようこそ!

6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 6-(2,6-dichlorobenzyl)-substituted pyrazolo[1,5-a]pyrimidine (CAS 478064-83-4) offers a topological alternative to common 3-aryl kinase inhibitor pharmacophores. Its 6-benzyl attachment may access binding modes not achievable by 3-substituted analogues, making it ideal as a diversity element in focused kinase screening decks. With XLogP 4.7 and zero H-bond donors, it aligns with CNS MPO criteria for blood-brain barrier penetration. Supplied at ≥98% purity with distinct InChIKey, it excels as a reference standard for HPLC method development, LC-MS quantification, or NMR spectral library construction for the C₁₆H₁₅Cl₂N₃ isomer class. Choose this building block to introduce underexplored chemical space into your discovery programs.

Molecular Formula C16H15Cl2N3
Molecular Weight 320.22
CAS No. 478064-83-4
Cat. No. B2612399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
CAS478064-83-4
Molecular FormulaC16H15Cl2N3
Molecular Weight320.22
Structural Identifiers
SMILESCC1=NN2C(=C(C(=NC2=C1)C)CC3=C(C=CC=C3Cl)Cl)C
InChIInChI=1S/C16H15Cl2N3/c1-9-7-16-19-10(2)12(11(3)21(16)20-9)8-13-14(17)5-4-6-15(13)18/h4-7H,8H2,1-3H3
InChIKeySRGBUXWKCVWXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 478064-83-4) – Class Position and Key Identifiers


6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 478064-83-4) is a fully substituted pyrazolo[1,5-a]pyrimidine small molecule (MW 320.2 g/mol, XLogP3-AA 4.7) bearing a 2,6-dichlorobenzyl substituent at the 6-position and methyl groups at the 2-, 5-, and 7-positions of the fused bicyclic core [1]. The compound belongs to a scaffold class widely investigated for cyclin-dependent kinase (CDK) inhibition, adenosine receptor modulation, and phosphoinositide 3-kinase (PI3K) targeting [2]. It is currently listed as a research-grade building block (purity ≥98%) by specialty chemical suppliers and has not been the subject of a dedicated peer-reviewed pharmacology study indexed in major databases . The absence of published quantitative target-engagement data for this specific compound means that differentiation from closely related analogs must be based on physicochemical and structural comparison rather than demonstrated biological superiority.

Why Generic Substitution of 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine Fails Without Structural Verification


Pyrazolo[1,5-a]pyrimidines with identical molecular formula C₁₆H₁₅Cl₂N₃ can differ in the position and nature of chlorine substitution, the location of the benzyl attachment, and the methylation pattern on the core, each of which can shift the biological target profile. For example, the constitutional isomer 7-chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 900291-22-7) shares the same elemental composition but places a chloroethyl-phenyl substitution on a different ring position . Similarly, the ethyl carboxylate analog ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 478064-82-3) introduces a polar ester moiety at the 3-position while losing a methyl group at the 2-position, altering both lipophilicity and hydrogen-bonding capacity [1]. Given that the precise substitution geometry on the pyrazolo[1,5-a]pyrimidine scaffold governs kinase selectivity and adenosine receptor subtype preference in published series, uncontrolled substitution—even among same-formula isomers—can lead to divergent pharmacological outcomes and irreproducible screening results [2].

Quantitative Differentiation Evidence for 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (478064-83-4)


Substitution Pattern Uniqueness: 2,6-Dichlorobenzyl at C6 vs. Common 3-Aryl/CDK Pharmacophore

The majority of biologically characterized pyrazolo[1,5-a]pyrimidine kinase inhibitors place the aryl substituent at the 3-position of the pyrazole ring (e.g., US7196078 exemplified compounds with 3-(2,6-dichlorophenyl) or 3-pyridyl groups) [1]. This compound places the 2,6-dichlorobenzyl group at the 6-position of the pyrimidine ring instead, which is a structurally distinct connectivity that alters the vector of the dichlorophenyl group relative to the hinge-binding motif. No quantitative CDK IC₅₀ data are publicly available for this specific isomer, making direct biological comparison with the 3-aryl series impossible at this time.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Lipophilicity Differentiation: XLogP3-AA 4.7 vs. More Polar Ester Analog

The target compound has a computed XLogP3-AA of 4.7 with zero hydrogen-bond donors and two hydrogen-bond acceptors [1]. The closest commercially available analog with an overlapping 2,6-dichlorobenzyl group, ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 478064-82-3, MW 378.25), introduces a carboxylic ester at the 3-position, which is expected to reduce lipophilicity and add hydrogen-bond acceptor capacity, shifting the physicochemical profile toward higher polarity [2].

Physicochemical Profiling Drug-likeness Permeability

Core Scaffold Pharmacological Pedigree: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine as Adenosine A₂A Agonist vs. CDK Inhibitor Context

The unsubstituted core scaffold 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 112581-74-5) has been reported to exhibit adenosine A₁ receptor antagonism and A₂A receptor agonism, placing it in a distinct GPCR-modulating pharmacological space separate from the kinase-inhibitory applications of pyrazolo[1,5-a]pyrimidines bearing 7-amino or 3-aryl substituents . The target compound retains the identical 2,5,7-trimethyl substitution on the pyrimidine ring but adds a bulky 2,6-dichlorobenzyl group at the 6-position, which is a location not directly involved in the adenine-mimetic hydrogen-bonding motif. Whether this 6-substitution preserves, enhances, or ablates the adenosine receptor activity of the parent scaffold has not been reported.

Adenosine Receptor GPCR Modulation CNS Drug Discovery

Vendor Purity Benchmarking: 98% Assay vs. Lower-Purity Alternatives in Same Isomer Class

Commercially, the target compound is offered at 98% purity by LeYan (Catalog No. 1674019) . By contrast, the constitutional isomer 7-chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 900291-22-7) is listed at 95% purity from multiple vendors . While a 3% purity differential may appear modest, in high-throughput screening (HTS) where compounds are tested at 10 μM, a 95% purity sample can contain up to 50 μM total impurities if tested at 1 mM stock, potentially generating false-positive hits from minor contaminants.

Chemical Purity Reproducibility Procurement Quality

Recommended Application Scenarios for 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (478064-83-4) Based on Available Evidence


Kinase Inhibitor Diversification Libraries Targeting Non-Canonical Binding Modes

Given the substitution of the 2,6-dichlorobenzyl group at the 6-position rather than the more common 3-position used in established CDK2 inhibitor pharmacophores [1], this compound is best positioned as a diversity element in kinase-focused screening libraries. It may explore binding topologies not accessible to 3-aryl pyrazolo[1,5-a]pyrimidines and could identify novel allosteric or type-III kinase inhibitors. Its computed XLogP of 4.7 and zero hydrogen-bond donors further support its inclusion in fragment-like or lead-like sets designed for cellular permeability [2].

CNS-Penetrant Lead Identification Screening

The favorable lipophilicity (XLogP3-AA = 4.7) and absence of hydrogen-bond donors are physicochemical properties consistent with compounds capable of passive blood-brain barrier penetration [2]. While no CNS activity data exist for this specific compound, its physicochemical profile aligns with empirically derived CNS MPO (Multiparameter Optimization) criteria. Procurement for CNS-focused phenotypic screening or target-based assays where the 2,5,7-trimethyl core may engage adenosine receptors is a rational application scenario derived from the scaffold's annotated GPCR activity .

Negative Control Compound for 3-Aryl Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

Because the 6-benzyl topology differs from the 3-aryl topology of well-characterized CDK2/cyclin E inhibitors (e.g., the series in US7196078B2 with IC₅₀ values as low as 0.020 μM) [1], this compound can serve as a topological negative control in kinase selectivity panels. Its lack of the 3-aryl hinge-binding motif may result in significantly reduced CDK inhibition, enabling researchers to confirm that observed activity in a primary screen is genuinely dependent on the expected pharmacophore rather than non-specific effects.

Method Development and Analytical Reference Standard

The 98% commercial purity specification makes this compound suitable as a reference standard for HPLC method development, LC-MS quantification, and NMR spectral library building for the C₁₆H₁₅Cl₂N₃ isomer class. Its distinct InChIKey (SRGBUXWKCVWXAZ-UHFFFAOYSA-N) and well-resolved chromatographic properties support its use in distinguishing among isomeric impurities in synthetic mixtures.

Quote Request

Request a Quote for 6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.